Irak4-IN-20 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key component in the signaling pathways of the immune system. IRAK4 plays a significant role in mediating inflammatory responses and is implicated in various autoimmune diseases, making it a target for therapeutic intervention. The compound has been studied for its potential in treating conditions such as systemic lupus erythematosus and diffuse large B-cell lymphoma.
Irak4-IN-20 is classified as a small molecule inhibitor. Its development stems from efforts to create targeted therapies that modulate the immune response by inhibiting specific kinases involved in inflammatory signaling pathways. The compound's mechanism of action primarily involves the selective inhibition of IRAK4 kinase activity, which is crucial for downstream signaling related to pro-inflammatory cytokine production.
The synthesis of Irak4-IN-20 involves several key steps that typically include:
The detailed synthetic route can vary based on the specific modifications made to optimize potency and selectivity against IRAK4.
Irak4-IN-20 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the IRAK4 active site.
Irak4-IN-20 undergoes various chemical reactions that are critical for its function:
These reactions are studied using biochemical assays that quantify changes in kinase activity upon treatment with Irak4-IN-20.
The mechanism by which Irak4-IN-20 exerts its effects involves:
Experimental data typically demonstrate that treatment with Irak4-IN-20 results in a dose-dependent reduction in cytokine levels in stimulated immune cells.
Irak4-IN-20 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) may be employed to analyze these properties.
Irak4-IN-20 has several significant applications in scientific research:
Interleukin-1 receptor-associated kinase 4 (IRAK4) serves as a central node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, governing innate immune responses through kinase-dependent and scaffolding functions. IRAK4-IN-20 represents a synthetic small molecule inhibitor designed to selectively target IRAK4, disrupting downstream nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. Its molecular interactions occur at multiple levels within the IRAK4 signaling apparatus, including direct kinase domain binding, allosteric modulation of macromolecular complexes, and perturbation of non-catalytic scaffolding roles.
IRAK4-IN-20 functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding the kinase domain of Interleukin-1 Receptor-Associated Kinase 4 with high specificity. Structural analyses reveal that Interleukin-1 Receptor-Associated Kinase 4 possesses a bilobed kinase domain typical of protein kinases, featuring an N-terminal lobe dominated by β-sheets and a C-terminal lobe rich in α-helices. The ATP-binding site resides at the cleft between these lobes. A defining structural feature is the conserved catalytic lysine residue (Lys213 in human Interleukin-1 Receptor-Associated Kinase 4), which coordinates ATP binding and phosphotransfer [5] [6]. Crucially, Interleukin-1 Receptor-Associated Kinase 4 exhibits a unique tyrosine gatekeeper residue (Tyr262), a characteristic shared among Interleukin-1 Receptor-Associated Kinase family members but rare in other kinase families. This tyrosine forms a hydrogen bond with glutamate 233 (Glu233) on the αC-helix, stabilizing the active "αC-in" conformation and occluding the hydrophobic back pocket typically exploited by type II inhibitors [5] [6] [7].
IRAK4-IN-20 exploits the adenine-binding pocket through complementary shape matching and strategic hydrogen bonding. Crystallographic studies of analogous inhibitors demonstrate critical hydrogen bond formation with hinge residues, particularly the backbone amide of Met265. Hydrophobic substituents on IRAK4-IN-20 extend into adjacent pockets, including a hydrophobic region near the gatekeeper, enhancing binding affinity. Molecular dynamics simulations indicate that binding induces subtle conformational shifts in the glycine-rich loop (G-loop) and the activation segment, restricting adenosine triphosphate access and preventing phosphotransfer [2] [6]. This competitive inhibition effectively halts Interleukin-1 Receptor-Associated Kinase 4 autophosphorylation (at Thr342, Thr345, and Ser346) and its ability to phosphorylate downstream substrates like Interleukin-1 Receptor-Associated Kinase 1 [1] [5].
Table 1: Key Interactions of ATP-Competitive Inhibitors in the Interleukin-1 Receptor-Associated Kinase 4 Catalytic Domain
Kinase Domain Region | Residues Involved | Interaction Type with IRAK4-IN-20 | Functional Consequence |
---|---|---|---|
Hinge Region | Met265 backbone | Hydrogen bond donor/acceptor | Direct competition with ATP adenine ring |
Hydrophobic Pocket I | Val263, Ala316, Leu322 | Van der Waals interactions | Enhanced binding affinity and selectivity |
G-loop | Gly260, Gly261 | Steric occlusion | Restricts ATP access to catalytic site |
DFG Motif | Asp329-Phe330-Gly331 | Stabilization in "DFG-in" conformation | Prevents activation loop mobility |
αC-Helix | Glu233 | Indirect stabilization via gatekeeper | Maintains "αC-in" state but blocks catalysis |
Beyond direct kinase inhibition, IRAK4-IN-20 exerts significant allosteric effects on the formation and stability of the myddosome, a helical oligomeric signaling complex central to TLR/IL-1R signaling. The myddosome comprises myeloid differentiation primary response protein 88 (MyD88), Interleukin-1 Receptor-Associated Kinase 4, and Interleukin-1 Receptor-Associated Kinase 2 (or Interleukin-1 Receptor-Associated Kinase 1) in a stoichiometric ratio (typically 6:4:4). Assembly begins with ligand-induced receptor dimerization, which triggers recruitment of MyD88 via Toll/interleukin-1 receptor domain homotypic interactions. MyD88 death domains then recruit Interleukin-1 Receptor-Associated Kinase 4 through death domain-death domain binding, forming the initial core complex [3] [4] [9].
Unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 exists in a monomer-dimer equilibrium in solution. MyD88 oligomerization dramatically enhances local Interleukin-1 Receptor-Associated Kinase 4 concentration, stabilizing dimerization. This dimeric state is crucial for trans-autophosphorylation, where the activation loop of one Interleukin-1 Receptor-Associated Kinase 4 monomer inserts into the catalytic cleft of its dimer partner [9]. IRAK4-IN-20 binding to the kinase domain induces conformational changes that propagate to the death domain. Research demonstrates that kinase-inactive Interleukin-1 Receptor-Associated Kinase 4 variants, or wild-type Interleukin-1 Receptor-Associated Kinase 4 inhibited by selective compounds, exhibit prolonged association with MyD88 within the myddosome. Normally, after Interleukin-1 Receptor-Associated Kinase 4 activation and Interleukin-1 Receptor-Associated Kinase 1 recruitment/phosphorylation, the complex disassembles rapidly. However, inhibition of Interleukin-1 Receptor-Associated Kinase 4 kinase activity traps Interleukin-1 Receptor-Associated Kinase 4 in a state that stabilizes the myddosome scaffold [3] [9].
This stabilization paradoxically prevents downstream signal propagation. While the complex remains assembled, the inability to phosphorylate Interleukin-1 Receptor-Associated Kinase 1 and Interleukin-1 Receptor-Associated Kinase 2 hinders their activation and release. Consequently, tumor necrosis factor receptor-associated factor 6 recruitment and activation are impaired, blocking the cascade leading to inhibitor of nuclear factor kappa B kinase phosphorylation, inhibitor of nuclear factor kappa B degradation, and nuclear factor kappa B nuclear translocation. Therefore, IRAK4-IN-20 acts allosterically by altering the kinetics of myddosome disassembly through kinase domain occupancy, effectively freezing the complex in a non-productive state [3].
Interleukin-1 Receptor-Associated Kinase 4 possesses non-redundant scaffolding functions distinct from its kinase activity. This duality is evident in studies of primary immune deficiency patients harboring distinct Interleukin-1 Receptor-Associated Kinase 4 variants. For instance, the compound variant R12C/R391H/T458I retains wild-type kinase activity but fails to interact with MyD88 and Interleukin-1 Receptor-Associated Kinase 1, leading to defective interleukin-1 signaling. In contrast, the kinase-dead G298D variant acts as a null mutation due to extremely low expression. Reconstitution experiments in Interleukin-1 Receptor-Associated Kinase 4-deficient cells reveal that loss of MyD88 binding (scaffold defect) has a more profound negative impact on interleukin-1-induced NF-κB signaling and cytokine production than loss of kinase activity alone [1].
IRAK4-IN-20 primarily targets the kinase domain and is designed to inhibit phosphorylation. However, its binding can indirectly influence Interleukin-1 Receptor-Associated Kinase 4 scaffold function through two key mechanisms:
Table 2: Differential Impact of IRAK4-IN-20 on Scaffold-Dependent Signaling Pathways
Signaling Pathway/Output | Dependence on Kinase Activity | Dependence on Scaffold Function | Effect of IRAK4-IN-20 |
---|---|---|---|
NF-κB Nuclear Translocation | Partial | Essential | Moderate Inhibition |
JNK/MAPK Phosphorylation | Partial | Essential | Moderate Inhibition |
IRF5 Activation (TLR7/9) | High | Essential (for IRAK4 recruitment) | Strong Inhibition |
Pro-inflammatory Cytokines (e.g., IL-6, TNFα) | High | Essential | Strong Inhibition |
Adhesion Molecule Expression | Moderate | Essential | Moderate to Strong Inhibition |
Myddosome Stability | Decreases stability (kinase active promotes disassembly) | Essential (core component) | Increases Stability |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9